molecular formula C11H17IO B6274844 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane CAS No. 2763755-60-6

4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane

Cat. No. B6274844
CAS RN: 2763755-60-6
M. Wt: 292.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex organic compound with a unique structure that makes it suitable for various research studies.

Mechanism of Action

The mechanism of action of 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in viral replication and cancer cell growth. The compound has also been shown to bind to specific receptors in the brain, which may be involved in its potential use as a radioligand.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane have been studied extensively in vitro and in vivo. The compound has been shown to have potent antiviral and anticancer activity in cell-based assays. It has also been shown to have anxiolytic and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane in lab experiments is its unique structure, which makes it suitable for various research applications. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. Additionally, the compound is not readily available commercially, which may limit its use in some research studies.

Future Directions

There are several future directions for research on 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane. One potential direction is to further investigate its potential as an antiviral and anticancer agent. Another potential direction is to study its potential use as a radioligand for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in various fields.
Conclusion:
In conclusion, 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is a complex organic compound with a unique structure that makes it suitable for various scientific research applications. Its potential as an antiviral, anticancer, anxiolytic, and analgesic agent, as well as its potential use as a radioligand, make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is a complex process that requires expertise in organic chemistry. The most common method used for the synthesis of this compound is the reaction of 3-iodobicyclo[1.1.1]pentane with formaldehyde and hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired compound.

Scientific Research Applications

The unique structure of 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane makes it suitable for various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an antiviral and anticancer agent. The compound has also been studied for its potential use as a radioligand for imaging studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane' involves the reaction of 3-iodobicyclo[1.1.1]pentane with formaldehyde and subsequent reduction of the resulting intermediate with sodium borohydride. The resulting alcohol is then protected as a silyl ether and reacted with epichlorohydrin to yield the final product.", "Starting Materials": [ "3-iodobicyclo[1.1.1]pentane", "formaldehyde", "sodium borohydride", "trimethylsilyl chloride", "epichlorohydrin" ], "Reaction": [ "3-iodobicyclo[1.1.1]pentane is reacted with formaldehyde in the presence of a Lewis acid catalyst to yield the intermediate 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane.", "The intermediate is then reduced with sodium borohydride to yield the corresponding alcohol.", "The alcohol is protected as a silyl ether using trimethylsilyl chloride and a base such as triethylamine.", "The silyl ether is then reacted with epichlorohydrin in the presence of a base such as potassium carbonate to yield the final product, 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane." ] }

CAS RN

2763755-60-6

Molecular Formula

C11H17IO

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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